Tris-sec-octylphosphine oxide
Description
Properties
CAS No. |
33446-90-1 |
|---|---|
Molecular Formula |
C24H51OP |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-di(octan-2-yl)phosphoryloctane |
InChI |
InChI=1S/C24H51OP/c1-7-10-13-16-19-22(4)26(25,23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
InChI Key |
JNSVEJQHLBSWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)P(=O)(C(C)CCCCCC)C(C)CCCCCC |
Origin of Product |
United States |
The Landscape of Organophosphorus Compounds As Extractants and Ligands
Organophosphorus compounds represent a significant class of molecules in chemistry, characterized by the presence of a phosphorus-carbon bond. mdpi.com Their diverse structures and tunable electronic and steric properties make them highly effective as extractants and ligands in a multitude of chemical applications. mdpi.comiaea.org As extractants, they have shown remarkable efficiency in the recovery of heavy metals from various sources. mdpi.com This capability stems from their ability to form stable complexes with metal ions through mechanisms such as cation exchange, solvation, and chelation. mdpi.com
The functionality of organophosphorus compounds is largely dictated by the nature of the atoms and organic groups attached to the central phosphorus atom. mdpi.com This structural variability influences key physicochemical properties like hydrophobicity, acidity, and the preference for binding to specific metal ions. mdpi.com Consequently, these compounds are integral to hydrometallurgical processes and have found widespread use since the 1940s. mdpi.comwikipedia.org
In the realm of coordination chemistry, organophosphorus compounds serve as versatile ligands. The phosphorus atom, with its lone pair of electrons, can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. ontosight.ai The electronic and steric properties of the substituents on the phosphorus atom can be systematically modified to fine-tune the behavior of the ligand and, by extension, the catalyst.
The Significance of Trialkylphosphine Oxides Trpo in Chemical Systems
Within the vast family of organophosphorus compounds, trialkylphosphine oxides (TRPOs) are a prominent subclass with the general formula R₃P=O. ontosight.ai These compounds are distinguished by a highly polarized phosphorus-oxygen double bond, a feature that imparts significant reactivity. ontosight.ai The phosphorus atom in TRPOs exists in a +5 oxidation state. ontosight.ai
The extraction capability of neutral organophosphorus compounds is linked to the basicity of the phosphoryl oxygen. This basicity generally increases in the order: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. iaea.org This trend underscores the high potential of phosphine oxides as effective extractants.
The primary applications of TRPOs are in solvent extraction, particularly for the recovery of metals like uranium. wikipedia.org Their high lipophilicity, conferred by the alkyl chains, allows them to be soluble in nonpolar organic solvents, while the polar P=O group enables strong binding to metal ions. wikipedia.org Beyond extraction, TRPOs are also utilized as stabilizing agents and have been investigated for their roles in catalysis and materials science. ontosight.aichemimpex.com For instance, they can act as ligands in transition metal catalysis and as precursors for the synthesis of metal oxides and phosphates. ontosight.ai
The synthesis of TRPOs can be achieved through various methods, including the oxidation of the corresponding trialkylphosphine. wikipedia.org Another studied method involves the hydrolysis of an alkyl phosphine-iodine complex, where the composition of the final TRPO product can be controlled by adjusting the ratios of the starting materials. researchgate.netiaea.org
A Specific Focus on Tris Sec Octylphosphine Oxide and Its Analogs in Academic Investigations
Methodologies for Trialkylphosphine Oxide Synthesis
A traditional route for synthesizing trialkylphosphine oxides involves the reaction of a Grignard reagent (R-MgX) with phosphorus oxychloride (POCl₃). google.comiaea.org This method, however, is often plagued by low yields of the desired trialkylphosphine oxide. google.com The primary issue is the formation of significant quantities of dialkylphosphonic and monoalkylphosphonic acids as byproducts, which complicates purification and increases production costs. google.com
An alternative approach that demonstrates improved yields involves a two-step process. First, a Grignard reagent is reacted with phosphorus trichloride (PCl₃) instead of phosphorus oxychloride. google.com The steric hindrance in the PCl₃ molecule is lower, which facilitates the substitution of all three chlorine atoms to form a trialkylphosphine intermediate. This intermediate is then subjected to an oxidation step to produce the final trialkylphosphine oxide, achieving a product content greater than 80%. google.com
The direct reaction between an olefin (an alkene) and phosphine (B1218219) (PH₃) is another primary industrial synthesis route for trialkylphosphine oxides. google.com This process, known as hydrophosphination, involves the addition of the P-H bond across the double bond of the alkene. nih.gov While direct, this method often requires harsh reaction conditions, such as extremely high pressures and/or temperatures. google.com Furthermore, the use of phosphine gas presents significant safety challenges due to its high toxicity and pyrophoric nature. google.comresearchgate.net
The hydrolysis of an alkyl iodine phosphine complex represents another established pathway for TRPO synthesis. google.com This method typically involves the reaction of a phosphine with an alkyl iodide to form a quaternary phosphonium iodide salt. This intermediate complex is then hydrolyzed to yield the corresponding trialkylphosphine oxide. The hydrolysis of alkyl halides is a well-known chemical transformation. youtube.com Modern photochemical methods can also be employed to generate the alkyl iodide precursors needed for this reaction. nih.gov
The synthesis of trioctylphosphine oxide can commence from sodium hypophosphite and an alkene such as octene. google.com This method involves a sequence of reactions, which can include an initial octene addition, followed by reduction with a reagent like trichlorosilane, a subsequent bromoalkane addition, and a final hydrolysis step to yield the trioctylphosphine oxide. google.com The initial addition of hypophosphite to alkenes can proceed via a radical-mediated pathway, often initiated at elevated temperatures or with radical initiators, to form H-phosphinate intermediates. rsc.orgrsc.org These reactions can be performed under solvent-free or aqueous conditions. rsc.orgrsc.org
The oxidation of a corresponding trialkylphosphine is a common and often final step in many synthetic routes to produce trialkylphosphine oxides. wikipedia.org Trialkylphosphines are known to be sensitive to oxidation and can react with various oxidizing agents. nih.gov This transformation can be achieved using peroxides, as seen in the modified Grignard method where the trialkylphosphine intermediate is oxidized to the final product. google.com Due to their sensitivity, trialkylphosphines can also be oxidized by atmospheric oxygen, a reaction that can occur in solution or even in the solid state. chempap.orgelectronicsandbooks.com Other methods, such as electrochemical oxidation, have also been explored. researchgate.net
Spectroscopic Identification and Impurity Analysis
The characterization of this compound is essential for confirming its structure and identifying the presence of impurities, which can significantly affect its properties and performance.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for this purpose. The ³¹P NMR spectrum of tri-n-octylphosphine oxide (a close isomer and common surrogate for this compound, often found in commercial samples) shows a characteristic resonance between δ ≈ 44.5 and 46.5 ppm. nih.gov However, commercial grades of TOPO often contain numerous phosphorus-containing impurities. A detailed study using ³¹P NMR identified at least 10 common impurities in technical-grade TOPO. nih.gov The presence and concentration of these impurities, such as di-n-octylphosphinic acid (DOPA), can vary between batches. nih.gov
The table below, derived from spectroscopic analysis of commercial tri-n-octylphosphine oxide, lists common impurities and their corresponding ³¹P NMR chemical shifts. nih.gov
| Impurity Number | Proposed Structure | ³¹P NMR Chemical Shift (ppm) |
|---|---|---|
| 1 | n-octylphosphonic acid | 32.8 |
| 2 | di-n-octylphosphonic acid mono-n-octyl ester | 32.9 |
| 3 | di-n-octylphosphinic acid (DOPA) | 47.0 |
| 4 | mono-n-octylphosphinic acid | 35.5 |
| 5 | pyrophosphoric acid tetra-n-octyl ester | -14.4 |
| 6 | n-octylphosphonic acid di-n-octyl ester | 22.2 |
| 7 | di-n-octylphosphinic acid anhydride | 56.0 |
| 8 | di-n-octylphosphinic acid n-octyl ester | 40.4 |
| 9 | n-octylphosphonic acid mono-n-octyl ester | 32.1 |
| 10 | di-n-octylphosphonic acid | 31.0 |
In addition to NMR, other spectroscopic and analytical techniques are employed for characterization. Fourier transform infrared (FT-IR) spectroscopy of crystalline trioctylphosphine oxide reveals characteristic stretching modes for the methylene groups, the highly polar phosphoryl (P=O) bond, and the phosphoryl–carbon (P-C) bond. researchgate.net X-ray diffraction studies have determined that trioctylphosphine oxide single crystals form a monoclinic P21/c structure. researchgate.net
The table below summarizes key structural and spectroscopic data for trioctylphosphine oxide. researchgate.net
| Technique | Observation | Reference |
|---|---|---|
| X-ray Diffraction | Monoclinic P21/c crystal structure | researchgate.net |
| FT-IR Spectroscopy | Characteristic stretching modes for C-H (methylene), P=O, and P-C bonds | researchgate.net |
| ³¹P NMR | Resonance at δ ≈ 44.5–46.5 ppm for the pure compound | nih.gov |
| ¹H & ¹³C NMR | Used for full structural confirmation | iaea.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Purity Assessment and Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, serves as a powerful tool for the purity assessment of tri-n-octylphosphine oxide (TOPO), a compound closely related to and often discussed in the context of this compound. It is instrumental in identifying and quantifying phosphorus-containing impurities that can significantly alter the outcome of chemical syntheses. nih.govnih.gov The chemical environment of the phosphorus atom influences its resonance frequency, resulting in a unique chemical shift (δ) for the main compound and each impurity.
The use of different commercial batches of TOPO has been shown to introduce significant variability in the synthesis of materials like Cadmium Selenide (CdSe) quantum wires. nih.gov This inconsistency is attributed to the varying types and amounts of phosphorus-containing impurities within the solvent. nih.gov Researchers have employed ³¹P NMR to identify as many as ten common impurities in TOPO. nih.govnih.gov By comparing the ³¹P NMR spectrum of a given batch to established chemical shifts of known impurities, a detailed purity profile can be established. For instance, the main TOPO peak can be clearly distinguished from signals corresponding to acidic and other neutral phosphorus species.
Table 1: ³¹P NMR Chemical Shifts of TOPO and Common Impurities
| Compound/Impurity | Abbreviation | Chemical Shift (δ, ppm) |
|---|---|---|
| Tri-n-octylphosphine oxide | TOPO | ~49.5 |
| Di-n-octylphosphinic acid | DOPA | ~51.5 |
| Mono-n-octylphosphinic acid | MOPA | ~40.9 |
| n-Octylphosphonic acid | OPA | ~33.5 |
| Di-n-octylphosphine oxide | DOPO | ~30.9 |
Note: Chemical shifts can vary slightly based on solvent and experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes (e.g., P=O bond)
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for confirming the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. The most prominent of these is the strong phosphoryl (P=O) stretching vibration. The position of this band provides insight into the molecule's coordination environment.
For the related compound tri-n-octylphosphine oxide (TOPO), the FT-IR spectrum shows a characteristic P=O stretching vibration at approximately 1146 cm⁻¹. researchgate.net Other key vibrational modes include the P—C stretch and the C—H stretches from the alkyl chains. researchgate.net A redshift, or a shift to a lower wavenumber, of the P=O band can indicate that the phosphine oxide is coordinating to a metal center on the surface of a nanoparticle, which is a common role for this molecule in synthesis. researchgate.net
Table 2: Characteristic FT-IR Vibrational Modes for Trioctylphosphine Oxide (TOPO)
| Vibrational Mode | Bond | Wavenumber (cm⁻¹) |
|---|---|---|
| P=O Stretch | P=O | ~1146 |
| P-C Stretch | P-C | ~1465 |
X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for Structural and Morphological Characterization in Related Materials
While this compound itself is a single molecule, X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the solid-state materials and nanomaterials produced using it as a solvent or capping agent.
X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of materials. In syntheses involving phosphine oxides, XRD patterns can distinguish between amorphous and crystalline products. nih.gov For example, in the formation of nanocomposites, XRD can identify specific crystalline phases, such as Pb₁₀(PO₄)₆O or Ni(PO₃)₂, that form within a glass matrix. nih.gov The sharpness and position of the diffraction peaks provide information about the crystallinity, crystallite size, and lattice parameters of the synthesized material. nih.gov
Transmission Electron Microscopy (TEM) provides direct visualization of materials at the nanoscale. It is used to determine the size, shape (e.g., quantum dots, rods, wires), and morphology of nanoparticles synthesized in a TOPO medium. TEM images reveal whether the particles are uniform, aggregated, or have defects, offering critical feedback on how synthesis conditions, including the purity of the TOPO, affect the final product.
X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) for Surface Analysis and Elemental Confirmation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 10 nanometers of a material's surface. kratos.com In the context of materials synthesized with this compound, XPS can confirm the presence of phosphorus and oxygen from the phosphine oxide ligand on the surface of a nanoparticle. Furthermore, shifts in the binding energies of core-level electrons (e.g., P 2p, O 1s) can reveal details about the bonding environment, such as the coordination of the P=O group to surface metal atoms. wisc.edu
Electron Energy Loss Spectroscopy (EELS) is another powerful technique, often performed within a transmission electron microscope, that probes electronic excitations in a material. researchgate.net EELS can distinguish between different oxidation states of an element and provide information about the electronic structure. researchgate.netcardiff.ac.uk For instance, it has been used to differentiate between metallic tin, SnO, and SnO₂, and could similarly be applied to distinguish between different phosphorus oxide species on a surface. cardiff.ac.uk
Influence of Impurities on Chemical Processes and Applications
Impurities present in technical-grade this compound can have a profound influence on chemical processes, most notably in the synthesis of colloidal nanocrystals. nih.govmdpi.com The presence, absence, or varying concentration of specific impurities can lead to significant irreproducibility between synthesis batches. nih.gov These impurities can act as ligands that modify precursor reactivity, passivate specific crystal facets to promote anisotropic growth, or even hinder growth altogether. nih.gov
The effects of impurities can be beneficial, harmful, or negligible. nih.gov For example, in the growth of CdSe quantum wires, certain impurities are essential for achieving high-quality, straight, and uniform structures, while others are deleterious at any concentration. nih.gov The impact of impurities extends beyond nanomaterials; in pharmaceutical crystallization, structurally related impurities can decrease product recovery, alter crystal polymorphism, and change particle morphology from prismatic to needle-like, which can complicate downstream processing. mdpi.com
Identification of Phosphorus-Containing Impurities (e.g., di-n-octylphosphinic acid, DOPA; n-octylphosphonate, OPA; P,P'-(di-n-octyl) dihydrogen pyrophosphonic acid, PPA)
The identification of specific phosphorus-containing impurities in TOPO is critical for understanding and controlling synthetic outcomes. nih.gov Using techniques like ³¹P NMR, researchers have identified and cataloged numerous common impurities. nih.gov
Among the most significant impurities are:
Di-n-octylphosphinic acid (DOPA): Often considered a beneficial impurity in small concentrations for the growth of high-quality CdSe quantum wires. DOPA can beneficially modify precursor reactivity through ligand substitution. nih.govnih.gov
n-Octylphosphonic acid (OPA): This impurity has also been found to be beneficial at low concentrations for nanocrystal growth. Phosphonic acids in general have been used intentionally as additives to control the shape of nanocrystals by selectively passivating certain crystal faces. nih.gov
P,P'-(di-n-octyl) dihydrogen pyrophosphonic acid (PPA): This is another of the many phosphorus-based impurities that can be present.
Di-n-octylphosphine oxide (DOPO): This impurity has been identified as deleterious to the quality of quantum wires. nih.gov
Understanding the role of these specific molecules allows chemists to either purify the commercial phosphine oxide to remove harmful species or intentionally add beneficial impurities to gain precise control over the synthesis. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tri-n-octylphosphine oxide | TOPO |
| Di-n-octylphosphinic acid | DOPA |
| n-Octylphosphonate | OPA |
| P,P'-(di-n-octyl) dihydrogen pyrophosphonic acid | PPA |
| Cadmium Selenide | CdSe |
| Mono-n-octylphosphinic acid | MOPA |
| Di-n-octylphosphine oxide | DOPO |
| Triphenylphosphine (B44618) oxide | - |
| Lead Phosphate | Pb₁₀(PO₄)₆O / Pb₃(PO₄)₂ |
Roles of Impurities in Reaction Outcomes (e.g., Nanocrystal Growth)
The purity of this compound (TOPO), a common solvent and coordinating ligand in colloidal nanocrystal synthesis, is a critical factor that can significantly dictate the outcome of a reaction. Research has shown that variability in the results of syntheses, such as for Cadmium Selenide (CdSe) quantum wires, is often attributable to the presence of varying types and quantities of phosphorus-containing impurities in different commercial batches of TOPO. nih.govnih.gov This issue of reproducibility highlights the substantial influence that even trace impurities can have on the nucleation and growth of colloidal nanocrystals. nih.gov
Through techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have identified numerous phosphorus-containing impurities within commercial-grade tri-n-octylphosphine oxide, which is structurally similar to this compound and whose impurities are considered of general relevance to most nanocrystal syntheses conducted in it. nih.gov These impurities are not passive bystanders in the reaction; they can be categorized based on their effect on the synthesis, being either beneficial, detrimental, or largely inconsequential to the quality of the resulting nanocrystals. nih.govnih.gov The presence and concentration of these substances can influence key properties of the final nanocrystals, including their structural quality, straightness, defect density, uniformity, and dimensions. nih.gov One of the most significant impurities identified is di-n-octylphosphinic acid (DOPA), which has been found to be crucial for the reproducible growth of high-quality CdSe quantum wires. nih.govnih.gov The deliberate or inadvertent inclusion of such impurities can modify the chemical environment, affecting the reducing conditions and the kinetics of nanoparticle growth. rsc.org
Table 1: Effect of Key Impurity in TOPO on Nanocrystal Growth
| Impurity | Chemical Formula | General Role in Nanocrystal Synthesis | Reference |
|---|---|---|---|
| di-n-octylphosphinic acid (DOPA) | C₁₆H₃₅O₂P | Considered a beneficial impurity; crucial for the reproducible synthesis of high-quality Cadmium Selenide (CdSe) quantum wires. | nih.govnih.gov |
| Other Phosphorus-Containing Compounds | Varies | Identified in commercial TOPO batches; their effects can be beneficial, harmful, or negligible, contributing to synthesis irreproducibility. | nih.gov |
Ligand Substitution and Precursor Reactivity Modification by Impurities
The mechanism by which impurities in this compound influence nanocrystal synthesis is primarily through the modification of precursor reactivity, often via ligand substitution. nih.govnih.gov Precursors in a nanocrystal synthesis (e.g., cadmium and selenium sources) are typically coordinated by ligands from the solvent, such as TOPO itself. However, more strongly binding impurity molecules can displace these original ligands.
The impurity di-n-octylphosphinic acid (DOPA), for example, has been shown to beneficially alter the reactivity of precursors through such a ligand substitution process. nih.govnih.gov This change in the coordination sphere of the metal precursor can significantly affect the rate of monomer formation (e.g., the generation of CdSe). This, in turn, has a cascading effect on the subsequent stages of nanocrystal formation. nih.gov The modification of precursor reactivity can influence both the rate of homogeneous nucleation and the growth rate of the nanocrystals. nih.gov
Depending on the specific impurity, this modification can be tuned to either promote or inhibit certain outcomes. For instance, some impurities or additives may modify precursor reactivity to suppress the unwanted homogeneous nucleation of nanocrystals. nih.gov In other cases, the substitution can alter growth rates, allowing for better control over the final size and shape of the nanoparticles. nih.gov Researchers have ranked the significant impurities found in TOPO based on their relative ability to modify precursor reactivity, providing a framework for understanding and potentially controlling the synthesis environment by either purifying the solvent or introducing specific beneficial additives. nih.govnih.gov
Fundamental Principles of Phosphine Oxide Coordination
Phosphine oxides, with the general formula R₃PO, are a significant class of ligands in coordination chemistry. They function as hard Lewis bases, readily coordinating to hard metal centers. wikipedia.org The coordination behavior is primarily dictated by the phosphoryl group (P=O) and modulated by the nature of the organic substituents (R groups) attached to the phosphorus atom.
The coordination of phosphine oxide ligands to metal centers almost invariably occurs through the oxygen atom of the phosphoryl group. wikipedia.org The P=O bond is highly polar and is most accurately described as a dative bond, similar to that in amine oxides. wikipedia.org There is a significant contribution from the resonance structure P⁺-O⁻, which places a partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This polarity makes the phosphoryl oxygen an excellent electron-pair donor and a hard Lewis base, favoring coordination with hard Lewis acidic metal ions. wikipedia.org
Upon complexation with a metal, the electron density is drawn from the oxygen towards the metal center. This interaction stabilizes the ionic P⁺-O⁻ resonance structure, which results in a slight but measurable elongation of the P=O bond. wikipedia.org For instance, the P-O bond distance in free triphenylphosphine oxide is 1.48 Å, which increases to 1.51 Å upon coordination to NiCl₂. wikipedia.org This elongation is a characteristic feature of phosphine oxide coordination.
The nature of the substituents on the phosphorus atom significantly influences the ligand's coordination properties through both electronic and steric effects. manchester.ac.uk
Electronic Effects: The sec-octyl groups in TSOPO are alkyl chains, which are electron-donating. This inductive effect increases the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen. This enhanced electron density makes trialkylphosphine oxides like TSOPO more basic and stronger electron donors compared to triarylphosphine oxides, which feature electron-withdrawing aryl groups. wikipedia.orgpsu.edu The increased basicity strengthens the coordinate bond to a metal center. staffs.ac.uk
Steric Effects: Steric hindrance refers to the spatial bulk of the ligands, which can limit the number of ligands that can fit around a metal center. manchester.ac.uk The sec-octyl groups, being branched alkyl chains, are sterically more demanding than their linear isomer, n-octyl. This increased steric bulk can have a profound impact on the stoichiometry and geometry of the resulting metal complexes. For very bulky phosphine oxide ligands, the number of ligands that can coordinate is reduced due to steric crowding. nih.gov For example, while many phosphine oxides form 3:1 complexes with lanthanide nitrates, the sterically hindered tris(1-napthyl)phosphine oxide forms 2:1 complexes. nih.gov
Complexation with f-Block Elements
This compound and related trialkylphosphine oxides are particularly effective ligands for f-block elements, which include the lanthanide and actinide series. These elements are typically hard Lewis acids with high positive charges and a preference for hard donors like the oxygen atom of the phosphoryl group. wikipedia.orgstaffs.ac.uk TSOPO's high lipophilicity also makes it a key component in solvent extraction systems for separating and purifying these metals. wikipedia.orgchemicalbook.com
The coordination chemistry of lanthanide(III) ions with phosphine oxides has been extensively studied. Lanthanide ions are characterized by large ionic radii and variable, often high, coordination numbers (typically ranging from 8 to 12). academie-sciences.fr They readily form stable complexes with TSOPO and its analogues.
The stoichiometry of lanthanide-phosphine oxide complexes is highly dependent on the steric bulk of the ligand and the size of the lanthanide ion. For many trialkylphosphine oxides (R₃PO) with moderate steric bulk, such as tributylphosphine (B147548) oxide and tri-isobutylphosphine oxide, the most commonly formed complexes with lanthanide nitrates have a 3:1 ligand-to-metal ratio, with the general formula [Ln(NO₃)₃(R₃PO)₃]. staffs.ac.uknih.gov In these nine-coordinate complexes, the three nitrate (B79036) ions typically act as bidentate ligands. nih.gov
For tri-n-octylphosphine oxide (TOPO), the linear isomer of TSOPO, complexes with the stoichiometry [Ln(NO₃)₃(TOPO)₃] are also commonly formed during solvent extraction processes. staffs.ac.uk However, the increased steric hindrance of the branched sec-octyl groups in TSOPO may favor the formation of complexes with a lower coordination number of phosphine oxide ligands, particularly with the smaller, heavier lanthanide ions. This trend is observed with very bulky phosphine oxides like tris(tert-butyl)phosphine oxide and tris(1-napthyl)phosphine oxide, which form 2:1 complexes of the type [Ln(NO₃)₃(R₃PO)₂]. nih.gov
| Phosphine Oxide Ligand | General Formula of Complex | Coordination Number of Ln³⁺ | Reference |
|---|---|---|---|
| Tri-isobutylphosphine oxide ((iBu)₃PO) | [Ln(NO₃)₃(L)₃] | 9 | nih.gov |
| Tri-n-octylphosphine oxide (TOPO) | [Ln(NO₃)₃(L)₃] | 9 | staffs.ac.uk |
| Triphenylphosphine oxide (Ph₃PO) | [Ln(NO₃)₃(L)₃] | 9 | mdpi.com |
| Tris(1-napthyl)phosphine oxide (Nap₃PO) | [Ln(NO₃)₃(L)₂] | 8 | nih.gov |
Lanthanide complexes involving phosphine oxide ligands are frequently mixed-ligand complexes. The final composition of the coordination sphere depends on the reaction conditions, the nature of the lanthanide salt used, and the solvent. When lanthanide nitrates are used as the metal source, the nitrate (NO₃⁻) anions often remain coordinated to the metal center, acting as bidentate ligands. nih.govmdpi.com This results in neutral complexes like [Ln(NO₃)₃(R₃PO)₃]. staffs.ac.uk
Under certain conditions, such as in the presence of a large excess of the phosphine oxide ligand, ionic complexes can be formed. An example is the formation of [Ln(NO₃)₂(Ph₃PO)₄]⁺, where four phosphine oxide ligands are coordinated and one nitrate anion has been displaced from the primary coordination sphere. nih.govmdpi.com Additionally, solvent molecules, such as ethanol (B145695) or water, can also co-coordinate to the lanthanide ion, leading to other forms of mixed-ligand complexes like [Ln(NO₃)₃(Ph₃PO)₂(EtOH)]. mdpi.com The formation of such species highlights the flexible coordination environment of lanthanide ions and their ability to accommodate various combinations of ligands.
Lanthanide(III) Coordination Chemistry[12][13][15][16][17][18][19][20][21].
Thermodynamic Parameters of Lanthanide Complexation (ΔG, ΔH, ΔS)
The thermodynamics of lanthanide extraction by phosphine oxides are crucial for understanding their separation potential. Detailed calorimetric studies have been performed on the less sterically hindered tri-n-octylphosphine oxide (TOPO), providing valuable insight. For the extraction of lanthanide nitrates, the process is generally exothermic and driven by favorable enthalpy and entropy changes.
A comprehensive set of thermodynamic parameters has been calculated for the extraction of Europium(III) nitrate by TOPO. nih.govacs.org The extraction reaction is represented as: Eu³⁺(aq) + 3NO₃⁻(aq) + 3TOPO(org) ⇌ Eu(NO₃)₃(TOPO)₃(org)
The thermodynamic values for this extraction are detailed in the table below.
Table 1: Thermodynamic Parameters for the Extraction of Eu(NO₃)₃ by Tri-n-octylphosphine oxide (TOPO) at 25°C
| Parameter | Value |
|---|---|
| ΔG (Gibbs Free Energy) | -42.0 ± 0.6 kJ/mol |
| ΔH (Enthalpy) | -28.9 ± 0.3 kJ/mol |
| ΔS (Entropy) | 44 ± 2 J/mol·K |
Data sourced from studies on tri-n-octylphosphine oxide (TOPO). nih.gov
Lanthanide Contraction Effects on Coordination
The lanthanide contraction describes the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. This phenomenon significantly influences their coordination chemistry. As the ions become smaller and more charge-dense from Lanthanum (La) to Lutetium (Lu), the stability of their complexes with a given ligand generally increases.
Studies with TOPO show that the enthalpy of extraction (ΔHextr) is remarkably constant at approximately -29 kJ/mol for the lanthanides from La³⁺ to Erbium(Er³⁺), with only a slight decrease for the heaviest lanthanides (Thulium to Lutetium). nih.govacs.org This suggests that the M-O bond strength does not vary significantly across most of the series for this less hindered ligand.
However, the steric bulk of the ligand plays a crucial role in how the lanthanide contraction manifests in the coordination sphere. For very bulky phosphine oxide ligands, such as tris(1-naphthyl)phosphine oxide, the stoichiometry of the complex can be limited to two ligands (e.g., [Ln(NO₃)₃L₂]) due to steric crowding. nih.gov In contrast, less bulky ligands can form complexes with three or more ligand molecules. nih.gov
For this compound, its significant steric hindrance would likely lead to:
Lower Coordination Numbers: It is probable that this compound would form complexes with lower stoichiometry (e.g., two ligands per metal ion) compared to the three ligands often seen with TOPO in the organic phase.
Greater Differentiation Across the Series: The impact of steric hindrance may be more pronounced for the larger, early lanthanides (La-Nd). The smaller ionic radii of the later lanthanides (Ho-Lu) might better accommodate the bulky ligands, potentially leading to greater differences in complex stability and extraction efficiency across the series compared to what is observed with TOPO.
Actinide(III/IV) Coordination Chemistry
This compound, like other phosphine oxides, is an effective extractant for actinide ions, which are of significant interest in nuclear fuel reprocessing and waste management.
The trivalent actinides Americium(III) and Curium(III) have ionic radii and chemical properties similar to the trivalent lanthanides. Thermodynamic data for their extraction by TOPO have been determined and provide a basis for understanding the expected behavior of this compound. nih.govacs.org
Table 2: Thermodynamic Parameters for the Extraction of Am(NO₃)₃ and Cm(NO₃)₃ by Tri-n-octylphosphine oxide (TOPO) at 25°C
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Americium(III) | -40.3 ± 0.6 | -28.9 ± 0.4 | 38 ± 2 |
| Curium(III) | -40.1 ± 0.6 | -29.2 ± 0.4 | 37 ± 2 |
Data sourced from studies on tri-n-octylphosphine oxide (TOPO). nih.gov
The thermodynamic parameters for Am³⁺ and Cm³⁺ extraction by TOPO are very similar to those for Eu³⁺, reflecting their comparable chemistries. The extraction is spontaneous and driven by enthalpy. For this compound, the greater steric hindrance is expected to reduce the extraction efficiency for Am³⁺ and Cm³⁺ compared to TOPO, similar to the effect predicted for lanthanides.
The uranyl ion (UO₂²⁺) is strongly complexed by phosphine oxide ligands. Extraction studies and spectroscopic data have established that uranyl nitrate forms a highly stable complex with the stoichiometry UO₂(NO₃)₂(L)₂ with various phosphine oxides. epa.gov This has been confirmed for both the linear tri-n-octylphosphine oxide (TOPO) and the branched tris(2-ethylhexyl)phosphine (B108421) oxide (TEHPO). epa.govosti.gov Given that TEHPO is also a branched, sterically hindered ligand, it is highly probable that this compound also forms a complex with the formula UO₂(NO₃)₂(TSOPO)₂ . The two phosphine oxide ligands coordinate directly to the uranium center through their phosphoryl oxygen atoms.
Complexation with Transition and Other Metal Ions
Phosphine oxides are versatile ligands for a wide range of metal ions beyond the f-block elements. As hard Lewis bases, they preferentially coordinate to hard or borderline metal ions. wikipedia.org Therefore, this compound is expected to form complexes with:
Hard Transition Metal Ions: Such as Fe³⁺, Cr³⁺, and Ti⁴⁺.
Borderline Transition Metal Ions: Such as Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺.
Other Metal Ions: Such as Ga³⁺ and Sc³⁺. nih.govnih.gov
In all cases, coordination occurs through the P=O oxygen atom. The stability and stoichiometry of the resulting complexes are dictated by a balance between the Lewis acidity of the metal ion and the basicity and steric profile of the phosphine oxide ligand. wikipedia.org The significant steric bulk of this compound would likely favor the formation of complexes with lower coordination numbers compared to less hindered analogues like trimethylphosphine (B1194731) oxide or triphenylphosphine oxide. This steric influence can be exploited to control the geometry and reactivity of the resulting metal complexes.
Zirconium and Hafnium Complexation
This compound (and its analog, TOPO) plays a crucial role as a coordinating solvent and surface ligand in the synthesis of zirconium (Zr) and hafnium (Hf) oxide nanocrystals. google.com During the synthesis of ZrO₂ and HfO₂ nanocrystals, the phosphine oxide coordinates to the metal centers on the particle surface through its phosphoryl oxygen atom. This coordination passivates the surface, controlling crystal growth and providing colloidal stability in nonpolar solvents. google.com
Research indicates that the surface chemistry is complex. Besides the intact phosphine oxide ligand, its decomposition products, such as di-n-octylphosphinate, are also found coordinated to the nanocrystal surface. Furthermore, in the presence of acid, the phosphine oxide can be protonated, forming a hydroxyl-tri-n-octylphosphonium cation that associates strongly with the anionic metal oxide surface through electrostatic interactions and hydrogen bonding. google.com The binding affinity of phosphine-oxide-related ligands to zirconium and hafnium oxide surfaces is generally strong, often stronger than that of carboxylic acids. tum.de
| Metal Ion | Complex Type | Binding Mode | Key Research Finding |
|---|---|---|---|
| Zr(IV), Hf(IV) | Surface Complex on Nanocrystals | O-coordination from P=O group | Acts as a surface capping agent, controlling nanocrystal growth and stability. Protonated and decomposition products also bind. google.com |
Tin Complexation
Specific studies on the complexation of tin (Sn) with this compound are not extensively detailed in the literature. However, the coordination chemistry can be inferred from studies using analogous organophosphine oxide ligands. For instance, tin(IV) halides readily form stable, neutral complexes with triarylphosphine oxides.
Research on the complex of tin(IV) iodide with tri-p-tolylphosphine (B94635) oxide, an aryl-substituted analog, has shown the formation of a monomeric complex with the formula [SnI₄(OP(p-tolyl)₃)₂]. nih.gov X-ray crystallography revealed a nearly octahedral coordination geometry for the tin(IV) center, with the two phosphine oxide ligands arranged in a trans configuration. nih.gov The Sn-O bond distance in this complex is approximately 2.159 Å. nih.gov It is expected that this compound would form similar 2:1 adducts with tin(IV) halides, such as SnCl₄ or SnI₄, resulting in neutral, six-coordinate complexes with an octahedral geometry. The bulky sec-octyl groups would likely favor a trans arrangement to minimize steric repulsion.
| Metal Ion | Analogous Ligand | Complex Formula | Coordination Geometry | Key Structural Feature |
|---|---|---|---|---|
| Sn(IV) | Tri-p-tolylphosphine oxide | [SnI₄(OP(p-tolyl)₃)₂] | Octahedral | trans-arrangement of phosphine oxide ligands. nih.gov |
Titanium Complexation
The interaction of this compound with titanium (Ti) is similar to that observed with zirconium and hafnium, primarily in the context of nanocrystal synthesis. It serves as a high-boiling point solvent and a dynamic coordinating ligand for the surface of titanium dioxide (TiO₂) nanocrystals. google.com The phosphine oxide ligand binds to titanium(IV) sites on the nanocrystal, mediating particle growth and preventing aggregation, which is essential for producing monodisperse and colloidally stable nanoparticles. google.com
The coordination involves the donation of electron density from the phosphoryl oxygen to the Lewis acidic titanium center. As with ZrO₂ and HfO₂, the surface of TiO₂ nanocrystals synthesized in TOPO is often complex, featuring a mixture of intact TOPO, protonated species, and decomposition products that also act as ligands. google.com
| Metal Ion | Complex Type | Binding Mode | Key Research Finding |
|---|---|---|---|
| Ti(IV) | Surface Complex on Nanocrystals | O-coordination from P=O group | Functions as a capping ligand, enabling control over TiO₂ nanocrystal size and dispersibility. google.com |
Cobalt and Nickel Complexation
This compound forms well-defined solid complexes with both cobalt(II) and nickel(II). Research on the interaction of tri-n-octylphosphine oxide (TOPO) with cobalt(II) and nickel(II) perchlorates has led to the synthesis of solid 4:1 adducts. matec-conferences.orgelsevierpure.com Despite the steric bulk of the TOPO ligand, which often makes isolation of solid complexes difficult, these compounds were successfully precipitated and characterized. elsevierpure.com
Analytical, spectral, and magnetic data support the formulation of these complexes as pentacoordinated species, M(TOPO)₄(OClO₃), where M is Co(II) or Ni(II). matec-conferences.orgelsevierpure.com In these structures, the central metal ion is coordinated to four TOPO molecules and one perchlorate (B79767) anion, with the second perchlorate acting as a counter-ion. The coordination of four bulky phosphine oxide ligands highlights the strong Lewis basicity of the P=O group and its affinity for these +2 transition metal ions. The resulting complexes are deep blue for cobalt and yellow for nickel. elsevierpure.com
| Metal Ion | Complex Formula | Stoichiometry (Ligand:Metal) | Coordination Environment | Appearance |
|---|---|---|---|---|
| Co(II) | Co(TOPO)₄(OClO₃) | 4:1 | Pentacoordinated | Deep blue powder elsevierpure.com |
| Ni(II) | Ni(TOPO)₄(OClO₃) | 4:1 | Pentacoordinated | Yellow amorphous solid elsevierpure.com |
Scandium Complexation
This compound is a highly effective extractant for scandium(III), demonstrating its strong complexing ability toward this rare-earth element. In solvent extraction processes from nitrate media, the extracted species has been identified as a neutral complex with the formula [Sc(NO₃)₃·3TOPO]. matec-conferences.org This indicates that three phosphine oxide molecules coordinate to the scandium ion, satisfying its coordination sphere along with three bidentate or bridging nitrate anions.
The strong affinity is also leveraged in synergistic extraction systems. When used in combination with an acidic extractant like 2-thenoyltrifluoroacetone (B1682245) (HTTA), TOPO enhances the extraction efficiency for Sc(III). elsevierpure.comresearchgate.net In this synergistic system, the extracted complex involves one molecule of TOPO, with the formula Sc(TTA)₃·TOPO. elsevierpure.com This demonstrates that this compound can act both as a primary extractant forming a solvate and as a synergistic agent forming a mixed-ligand complex.
| Metal Ion | System | Complex Formula | Stoichiometry (Ligand:Metal) | Application |
|---|---|---|---|---|
| Sc(III) | Nitrate solution | [Sc(NO₃)₃·3TOPO] | 3:1 | Solvent Extraction matec-conferences.org |
| Sc(III) | Synergistic with HTTA | Sc(TTA)₃·TOPO | 1:1 | Synergistic Solvent Extraction elsevierpure.com |
Gold Complexation
Direct studies detailing the isolation and characterization of gold (Au) complexes with simple trialkylphosphine oxides like this compound are limited. However, the coordination chemistry of gold with related organophosphorus ligands provides some insight. Gold(I) and gold(III) are known to form stable complexes with phosphine ligands (R₃P). shu.ac.uk The subsequent oxidation of the phosphine to a phosphine oxide within the coordination sphere is possible, but the phosphine oxide itself is generally considered a weaker ligand for soft metal ions like gold compared to the parent phosphine.
Some studies on heteroditopic ligands containing a phosphine oxide moiety have shown that the P=O group does not necessarily coordinate to the gold center, especially if a softer donor site is available. tum.de Conversely, other research has reported phosphine oxide-containing gold(III) complexes where the ligand is integral to the structure and luminescent properties. researchgate.net The introduction of trialkylphosphine ligands into certain gold complexes is known to increase their stability. shu.ac.uk While this compound can be used to stabilize gold nanoparticles, its role is often that of a capping agent where the interaction is with the nanoparticle surface rather than forming a discrete molecular complex. rsc.org
Lithium Complexation
Phosphine oxides are effective ligands for alkali metal cations, including lithium (Li⁺), due to the hard Lewis basicity of the phosphoryl oxygen. This interaction has been explored in the design of ion-selective receptors. Research on tripodal ligands featuring three phosphine oxide groups has demonstrated selective binding of Li⁺. prepchem.com
In these ditopic receptors, the phosphine oxide moieties create a cavity that is well-suited for the size of the lithium cation. The complexation of Li⁺ by the phosphine oxide groups was found to allosterically enhance the receptor's ability to bind anions, such as halides. prepchem.com Although this research involves a more complex, pre-organized ligand structure, it underscores the fundamental affinity of the phosphine oxide functional group for lithium. It is therefore expected that this compound can solvate or form complexes with lithium salts, with the Li⁺ ion coordinating to one or more P=O groups, depending on the stoichiometry and solvent conditions.
Niobium and Tantalum Complexation
The complexation of niobium (Nb) and tantalum (Ta) by phosphine oxide ligands, such as this compound (TSOPO), is a crucial aspect of their separation in hydrometallurgical processes. Due to their remarkably similar chemical properties and ionic radii, the separation of these two elements is notoriously challenging. usgs.govinorganicventures.com Solvent extraction utilizing neutral organophosphorus extractants, including trialkylphosphine oxides, has emerged as a significant method for their separation, typically from acidic aqueous solutions containing fluoride (B91410) ions. rsc.orgresearchgate.netuliege.be
While specific detailed studies on the coordination chemistry of TSOPO with niobium and tantalum are limited in publicly available literature, significant insights can be drawn from studies involving the closely related extractant, tri-n-octylphosphine oxide (TOPO), and commercial extractants like Cyanex 923, which is a mixture of several trialkylphosphine oxides, including TOPO. rsc.orgnih.gov The extraction process generally involves the formation of neutral metal-fluoride complexes in the aqueous phase, which are then solvated by the phosphine oxide ligand and extracted into the organic phase.
The general mechanism for the extraction of niobium and tantalum from fluoride media by a trialkylphosphine oxide (R₃PO) can be represented by the formation of ion-pair complexes. In highly acidic solutions, the oxygen atom of the phosphine oxide becomes protonated (R₃POH⁺). This protonated species then extracts the anionic metal fluoride complexes. rsc.org
Research on the extraction of niobium and tantalum from a hydrofluoric and sulfuric acid medium using Cyanex 923 has provided data on the extraction efficiency. These findings offer a valuable reference for the expected behavior of TSOPO.
| Metal | Distribution Ratio (D) | Extraction Efficiency (E, %) | Separation Factor (β Ta/Nb) |
|---|---|---|---|
| Niobium (Nb) | 43 | 97.7 | 5 |
| Tantalum (Ta) | 214 | 99.6 |
Data from the extraction of Nb and Ta with 35% (v/v) Cyanex 923® in Solvesso from a leachate solution containing HF and H₂SO₄. rsc.org
The higher distribution ratio and extraction efficiency for tantalum compared to niobium indicate a preferential extraction of tantalum by the phosphine oxide mixture. rsc.org This selectivity is fundamental to their separation. The coordination of the phosphine oxide to the metal center is believed to occur through the phosphoryl oxygen atom, which acts as a hard Lewis base, interacting with the hard Lewis acidic niobium(V) and tantalum(V) centers.
Ligand Design Principles and Modifications for Enhanced Selectivity
The efficiency and selectivity of metal extraction by phosphine oxide ligands are significantly influenced by the steric and electronic properties of the substituents on the phosphorus atom. The design of these ligands is a key strategy for improving the separation of chemically similar metals like niobium and tantalum.
Electronic Effects: The electron-donating or withdrawing nature of the substituents on the phosphorus atom directly impacts the basicity of the phosphoryl oxygen. More electron-donating alkyl groups increase the electron density on the oxygen atom, making it a stronger Lewis base and a more effective extractant for Lewis acidic metal ions. The alkyl groups in TSOPO are electron-donating, contributing to its effectiveness as an extractant. Modifications to the ligand structure, such as the introduction of different functional groups, can be used to fine-tune these electronic properties to enhance selectivity for a target metal ion.
The development of modified phosphine oxides for various applications, including medicinal chemistry and catalysis, highlights the versatility of this class of compounds. organic-chemistry.orgacs.org For instance, the synthesis of phosphine oxides with specific functionalities allows for the targeted design of ligands with improved properties. rsc.orgacs.orggoogle.com These synthetic strategies could be adapted to create novel phosphine oxide extractants with enhanced selectivity for niobium and tantalum by systematically altering the steric and electronic environment around the phosphorus center.
Role in Materials Science and Nanocrystal Synthesis
Tris-sec-octylphosphine Oxide as a Solvent and Capping Ligand in Nanocrystal Synthesis
TOPO's primary role in nanocrystal synthesis is twofold: it serves as a high-boiling point solvent, providing the necessary temperature for precursor decomposition and crystal growth, and it acts as a capping ligand that stabilizes the nanocrystals, preventing aggregation and controlling their growth. ontosight.aistrem.com The long alkyl chains of TOPO provide steric hindrance, which is crucial for maintaining a colloidal solution of nanoparticles and preventing their uncontrolled agglomeration. strem.com
Synthesis of Semiconductor Nanocrystals (e.g., CdSe Quantum Wires/Dots)
The synthesis of semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) quantum dots and quantum wires, has been significantly influenced by the use of TOPO. nih.govresearchgate.net In a typical synthesis, organometallic precursors like dimethylcadmium (B1197958) and a selenium source are injected into hot TOPO (around 300-360°C). researchgate.netlibretexts.org This high-temperature injection triggers a rapid nucleation event, followed by a controlled growth phase at a slightly lower temperature. libretexts.org TOPO's ability to dissolve the precursors and stabilize the resulting nanocrystals is key to producing monodisperse, highly crystalline quantum dots with tunable optical properties. strem.comlibretexts.org
The use of TOPO, often in combination with tri-n-octylphosphine (TOP), has been a breakthrough in preparing high-quality semiconductor nanocrystals. nih.gov This method allows for the separation of the nucleation and growth stages, which is essential for achieving a narrow size distribution of the nanoparticles. libretexts.org Furthermore, impurities often found in technical-grade TOPO, such as di-n-octylphosphinic acid (DOPA), have been shown to play a beneficial role in the reproducible growth of high-quality CdSe quantum wires by modifying precursor reactivity. nih.gov
| Precursor | Solvent/Ligand | Nanocrystal | Key Finding |
| Dimethylcadmium, Selenium | TOPO, TOP | CdSe Quantum Dots | High-temperature injection into TOPO allows for controlled nucleation and growth, leading to monodisperse nanocrystals. researchgate.netlibretexts.org |
| Cadmium precursors | TOPO with DOPA impurity | CdSe Quantum Wires | DOPA, an impurity in technical-grade TOPO, beneficially modifies precursor reactivity for high-quality quantum wire growth. nih.gov |
| Cadmium acetate, Sulfur | Trioctylphosphine (TOP) | CdS Nanorods | TOP can act as both a solvent and a stabilizer in the synthesis of CdS nanorods. chemicalbook.com |
Control of Nanocrystal Morphology and Structural Quality
TOPO and its associated impurities or additives play a crucial role in dictating the final shape and crystalline quality of the nanocrystals. The ratio of TOPO to other ligands or precursors can influence whether the synthesis yields spherical quantum dots, elongated nanorods, or other complex shapes. scispace.com For instance, in the synthesis of iron phosphide (B1233454) (FeP) nanostructures, the ratio of TOPO to TOP was found to control the morphology, determining whether nanorods or nanowires were formed. scispace.com
The presence of specific impurities in TOPO, such as DOPA, has been identified as a critical factor for achieving high structural quality in CdSe quantum wires, leading to straighter structures with fewer defects and more uniform diameters. nih.gov This highlights the sensitivity of nanocrystal growth to the precise chemical environment provided by the solvent and ligands. The ability of TOPO and its derivatives to modulate precursor reactivity and influence nucleation and growth rates is fundamental to this control. nih.gov
Role in the Synthesis of Metal Oxide Nanoparticles (e.g., ZnO, Ru NPs)
The utility of TOPO extends to the synthesis of metal oxide nanoparticles. For instance, in the formation of ruthenium (Ru) nanoparticles, TOPO, by encompassing the Ru ions, facilitates the creation of crystalline Ru nanoparticles. researchgate.net Similarly, while many modern syntheses of zinc oxide (ZnO) nanoparticles utilize "green" methods with plant extracts as capping and reducing agents, mdpi.comnih.govmdpi.comkurdishstudies.netresearchgate.net the foundational principles of using capping ligands to control growth and prevent agglomeration, a role TOPO excels at, remain central. The synthesis of chromium oxide nanoparticles has also been demonstrated using TOPO as a surfactant, resulting in nanoparticles with an average grain size of 5-10 nm. science.gov
| Metal Precursor | Capping Agent/Solvent | Nanoparticle | Key Finding |
| Ruthenium(III)chloride-hydrate | TOPO | Ruthenium (Ru) NPs | TOPO facilitates the formation of crystalline Ru nanoparticles. researchgate.net |
| Chromium chloride | TOPO | Chromium Oxide NPs | TOPO acts as a surfactant, controlling particle size to 5-10 nm. science.gov |
| Zinc Nitrate (B79036) | Plant Extract | Zinc Oxide (ZnO) NPs | Green synthesis methods use phytochemicals as capping agents, a role analogous to TOPO. mdpi.comnih.gov |
Influence on Gold Nanoparticle (AuNP) Growth and Assembly
In the synthesis of gold nanoparticles (AuNPs), phosphine (B1218219) oxide ligands, including derivatives of TOPO, have been employed to stabilize the nanoparticles. nih.gov While the Au-P bond from phosphine ligands is generally weaker than the Au-S bond from more common thiolate ligands, the use of phosphine-based ligands can still yield stable AuNPs, particularly when appropriate synthesis techniques are used. nih.gov The structure of the phosphine ligand can influence the stability and growth of the AuNPs. nih.gov The size and shape of AuNPs, in turn, have been shown to influence their biological interactions and effects on cell growth. mdpi.comrsc.orgmagtech.com.cnnih.gov
Surface Chemistry of Nanoparticles and Ligand Interactions
The surface of a nanoparticle dictates its interaction with the surrounding environment, its stability, and its functional properties. uwo.ca TOPO and its derivatives, when used in synthesis, become an integral part of this surface chemistry.
Identification of Surface-Bound Ligands
Understanding the exact composition of ligands on the nanoparticle surface is crucial for predicting and controlling its behavior. Studies have shown that for nanoparticles synthesized in technical-grade TOPO, the surface is often not coated with TOPO itself, but rather with acidic phosphorus-containing impurities present in the solvent. researchgate.net
Using techniques like ³¹P NMR spectroscopy combined with nucleophilic ligand displacement, researchers have been able to identify the specific molecules bound to the surface of CdSe nanoparticles. researchgate.net It was discovered that species like di-n-octylphosphinate and n-octylphosphonate, which are impurities in technical-grade TOPO, are the predominant surface-bound ligands. researchgate.net In fact, phosphine oxide ligands like TOPO are considered weak L-type ligands and are often displaced by more strongly binding phosphonic acids. researchgate.net This detailed surface analysis provides a more accurate model of the nanoparticle's surface chemistry, which is essential for further functionalization and application. researchgate.net
Ligand Exchange Mechanisms on Nanocrystal Surfaces
This compound, more commonly referred to in scientific literature by the isomer tri-n-octylphosphine oxide (TOPO), has been a cornerstone in the synthesis of colloidal nanocrystals, often acting as a high-temperature solvent and a surface-capping ligand. nih.gov The ligands on the surface of colloidal quantum dots (CQDs) play a critical role in their physical and chemical properties. mdpi.com The process of replacing these original ligands with new ones to alter the nanocrystal's properties is known as ligand exchange. This process is fundamental for tailoring the functionality of nanocrystals for various applications, such as in solar cells, where the long, insulating organic ligands that are present after synthesis must be replaced. rsc.org
The role of TOPO in these exchange mechanisms is multifaceted and more complex than initially understood. While it is often depicted as a simple L-type ligand that donates electrons from its oxygen atom to a surface metal cation, research has revealed a more intricate surface chemistry. ugent.be The exchange process is influenced by the binding affinity of incoming ligands, the presence of impurities in the TOPO solvent, and the specific chemistry of the nanocrystal surface. nih.govresearchgate.net
The Role of TOPO and Its Impurities as Surface Ligands
Initially, TOPO was considered the primary passivating ligand in many nanocrystal syntheses. However, studies have shown that commercial-grade TOPO often contains a significant amount of phosphorus-containing impurities that can play a more dominant role in surface binding. nih.gov Using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have identified impurities such as di-n-octylphosphinic acid (DOPA) and n-octylphosphonate (OPA) in technical grade TOPO. nih.govresearchgate.net These acidic species often bind more strongly to the nanocrystal surface than TOPO itself. researchgate.net
For instance, in the synthesis of Cadmium Selenide (CdSe) quantum wires, DOPA was identified as a crucial beneficial impurity that modifies precursor reactivity through ligand substitution. nih.gov Similarly, studies on CdSe nanoparticles revealed that the majority of surface-bound ligands were composed of species like OPA and P,P'-(di-n-octyl) dihydrogen pyrophosphonic acid (PPA), the latter being a condensation product of OPA. researchgate.net This indicates that many ligand exchange reactions on "TOPO-capped" nanocrystals are, in fact, displacements of these more strongly-bound acidic impurities rather than the phosphine oxide itself. researchgate.net
Mechanisms of Ligand Displacement
Ligand exchange is fundamentally a competitive process where new ligand molecules displace existing ones on the nanocrystal surface. This can occur through several mechanisms:
Displacement by Stronger Ligands: Ligands that form a more stable bond with the nanocrystal surface can replace weaker-bound ligands. For example, carboxylic acids and phosphonic acids can replace the complex mixture of TOPO and its derivatives that cap group IV metal oxide nanocrystals like Zirconium dioxide (ZrO₂) and Hafnium dioxide (HfO₂). ugent.be The addition of thiols to as-prepared CdSe nanocrystals can lead to the binding of the thiol to the particle surface. nih.gov However, this does not always lead to the displacement of existing phosphonate (B1237965) ligands, suggesting the presence of unoccupied Lewis-acidic sites on the nanocrystal surface. nih.gov The displacement of these ligands is facilitated in the presence of a base like triethylamine. nih.gov
Protonation and Ion Pairing: An alternative binding mechanism has been identified for TOPO on acidic metal oxide nanocrystal surfaces. ugent.be In the synthesis of TiO₂, ZrO₂, and HfO₂ nanocrystals, hydrogen chloride produced during the reaction can associate with the nanocrystal surface and protonate TOPO. ugent.be The resulting hydroxyl-tri-n-octylphosphonium cation, [HO-PR₃]⁺, is then held tightly to the surface via electrostatic interactions and hydrogen bonding. ugent.be This contrasts with the traditionally assumed L-type binding of the phosphine oxide to surface metal ions. ugent.be This entire complex surface can then be exchanged for simpler, more well-defined ligand shells like carboxylates or phosphonates. ugent.be
Solid-State and Solution-Phase Exchange: Ligand exchange can be performed on nanocrystals either when they are dispersed in a solution (solution-phase) or after they have been deposited as a solid film (solid-state). mdpi.comrsc.org Solution-phase exchange involves mixing a solution of nanocrystals with a solution containing the new ligand, leading to the transfer of the nanocrystals between phases as the surface polarity changes. mdpi.com Solid-state ligand exchange is particularly crucial for creating functional thin films for electronic devices. rsc.org For example, replacing the original long-chain ligands on Lead Sulfide (PbS) quantum dots with halide anions via a solid-state process has been a breakthrough for quantum dot solar cells, enhancing charge carrier transport. rsc.org
Research Findings on Ligand Exchange
The study of ligand exchange on nanocrystal surfaces relies heavily on advanced spectroscopic and analytical techniques.
| Nanocrystal System | Original Ligands (from TOPO solvent) | Exchanged For | Analytical Methods | Key Findings |
| CdSe Quantum Wires | TOPO, Di-n-octylphosphinic acid (DOPA) and other impurities nih.gov | N/A (study of impurity effects) | ³¹P NMR nih.gov | DOPA was found to be a crucial impurity that beneficially modifies precursor reactivity through ligand substitution. nih.gov |
| Group 4 (TiO₂, ZrO₂, HfO₂) Oxides | Protonated TOPO ([HO-PR₃]⁺), Di-n-octylphosphinate, P,P'-(di-n-octyl) pyrophosphonate ugent.be | Carboxylates, Phosphonates ugent.be | ¹H and ³¹P NMR, X-ray fluorescence spectroscopy ugent.be | TOPO is protonated by surface-associated HCl and binds via electrostatic interaction and hydrogen bonding, not as a classic L-type ligand. ugent.be |
| CdSe Nanoparticles | Octadecylphosphonate nih.gov | Thiol ligands, Chloride nih.gov | ¹H and {¹H}³¹P NMR, ESI-MS, XPS nih.gov | Thiol binding can occur without displacing phosphonate ligands, suggesting available surface sites. Displacement is aided by adding a base. nih.gov |
| CdSe Nanoparticles | TOPO, TOPSe, Di-n-octylphosphinate (DOPA), n-octylphosphonate (OPA), P,P'-(di-n-octyl) dihydrogen pyrophosphonic acid (PPA) researchgate.net | 4-(N,N-Dimethylamino)pyridine (DMAP), Benzyltrimethylammonium propionate (B1217596) researchgate.net | ³¹P {¹H} NMR researchgate.net | Acidic impurities (OPA, PPA) are the predominant surface-bound ligands, not TOPO. Stronger nucleophiles are required to displace them. researchgate.net |
| PbS Quantum Dots | Oleic Acid (OA), TOPO rsc.org | Tetrabutylammonium iodide (TBAI) rsc.org | Thermogravimetric Analysis (TGA), FTIR, XPS rsc.org | Incomplete removal of original long-chain ligands during solid-state exchange can adversely affect charge transport in quantum dot films. rsc.org |
Theoretical and Computational Investigations of Tris Sec Octylphosphine Oxide Systems
Quantum Chemical Calculations for Coordination and Reactivity
Quantum chemical calculations are a powerful tool for elucidating the electronic properties of molecules and their reactive behavior. For Tris-sec-octylphosphine oxide, these calculations provide a foundational understanding of its coordination chemistry.
Electronic Structure of this compound and its Complexes
The electronic structure of this compound is characterized by a significant dipole moment arising from the phosphorus-oxygen (P=O) bond. The oxygen atom possesses a partial negative charge, making it a strong Lewis base and the primary site for coordination with metal ions. The sec-octyl groups are bulky and electron-donating, influencing the steric accessibility and the basicity of the phosphoryl oxygen.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can model the electron density distribution and molecular orbitals of TsOPO and its complexes. These calculations reveal how the electronic structure is perturbed upon coordination with a metal ion. For instance, the binding of a metal cation to the phosphoryl oxygen leads to a redistribution of electron density, which can be quantified and analyzed to understand the nature and strength of the coordination bond. While specific studies on this compound are limited, research on analogous compounds like trimethylphosphine (B1194731) oxide shows that ligand binding preserves the fundamental structure of the phosphine (B1218219) oxide.
Binding Feasibility and Coordination Modes (e.g., Monodentate vs. Chelating)
This compound typically acts as a monodentate ligand, coordinating to a metal center through its single phosphoryl oxygen atom. The three bulky sec-octyl chains sterically hinder the possibility of the ligand coordinating in a chelating fashion, where it would bind to a single metal center through multiple points of attachment.
Computational models can predict the feasibility of different coordination modes. The steric bulk of the alkyl chains in TsOPO creates a cone angle that generally prevents more than one TsOPO molecule from binding to a small metal ion in a confined space, or a single TsOPO molecule from wrapping around to bind in a bidentate manner. The coordination chemistry is therefore dominated by the formation of complexes where the P=O group forms a direct, single bond with the metal ion. In contrast, ligands with multiple donor sites and greater flexibility can exhibit both monodentate and chelating behavior, which can be distinguished using spectroscopic techniques and supported by computational analysis. researchgate.net
Thermodynamic Modeling of Extraction Processes
The efficiency of a solvent extraction process is governed by its thermodynamics. Modeling these processes for this compound allows for the prediction of its extraction capabilities under various conditions. Due to the close structural similarity, data for tri-n-octylphosphine oxide (TOPO) is often used to approximate the behavior of TsOPO.
Calculation of Extraction Constants (Kex)
The extraction constant, Kex, is a quantitative measure of the distribution of a solute between two immiscible liquid phases at equilibrium. For the extraction of a metal ion (M^n+) from an aqueous phase to an organic phase by TsOPO, the equilibrium can be represented as:
M^n+ (aq) + nA^- (aq) + mTsOPO (org) ⇌ M(A)n(TsOPO)m (org)
The extraction constant is then given by the ratio of the activities of the species at equilibrium. A methodology has been developed to determine the stability constants for successive nitrato complexes of metals like Eu^3+, Am^3+, and Cm^3+, which aids in the calculation of Kex for their extraction by TOPO. elsevierpure.com This approach is critical for understanding and optimizing the separation of lanthanides and actinides in processes like spent nuclear fuel reprocessing.
Determination of Thermodynamic Parameters (ΔG, ΔH, ΔS) for Biphasic Transfer Reactions
The thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a complete picture of the driving forces behind the extraction process. These parameters are related by the equation: ΔG = ΔH - TΔS.
A negative ΔG indicates a spontaneous extraction process. The enthalpy change (ΔH) reveals whether the extraction is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change (ΔS) reflects the change in disorder of the system upon extraction.
Calorimetric studies on the extraction of trivalent lanthanides and actinides by TOPO have provided direct measurements of these thermodynamic parameters. For the extraction of a series of lanthanides by TOPO, the enthalpy of extraction (ΔH_extr) was found to be relatively constant at approximately -29 kJ mol⁻¹ from La³⁺ to Er³⁺. elsevierpure.com A comprehensive set of thermodynamic data for the extraction of europium, americium, and curium nitrates by TOPO has been determined, offering crucial insights into the energetics of these separation systems. elsevierpure.com
Similarly, in the reactive extraction of gallic acid using TOPO, a thermodynamic study at various temperatures was conducted to determine the enthalpy, entropy, and Gibbs free energy changes of the reaction. researchgate.net
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Eu³⁺ (with TOPO) | - | -29 (approx.) | - |
| Am³⁺ (with TOPO) | - | -29 (approx.) | - |
Note: This table is based on data for tri-n-octylphosphine oxide (TOPO), a close analog of this compound.
Supramolecular Interactions and Assemblies
Beyond individual molecular coordination, this compound can participate in the formation of larger, ordered structures known as supramolecular assemblies. These are held together by non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
Studies on the self-assembly of TOPO on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) have shown that it can form well-defined, stripe-like monolayer structures. psu.edu This behavior is driven by the intermolecular interactions between the TOPO molecules, which are significant enough to promote ordering. psu.edu The large permanent dipole moment of the P=O bond in TOPO is a key factor in these interactions. researchgate.net It is inferred that the dipole moment of TOPO orients parallel to the surface in these self-assembled structures. researchgate.net
The tendency of TOPO to form dimers in solution further supports the presence of strong intermolecular forces. psu.edu At higher concentrations, TOPO can form multilayered structures. researchgate.net This aggregation behavior is crucial in applications such as the stabilization of nanoparticles, where the phosphine oxide acts as a capping agent, preventing the nanoparticles from agglomerating. wikipedia.orgscience.gov The self-assembly and aggregation of this compound, driven by these supramolecular interactions, are therefore fundamental to its role in both solvent extraction and materials science.
Modeling of Host-Guest Interactions Involving this compound
Theoretical and computational chemistry have become indispensable tools for investigating the intricate world of molecular interactions. In the realm of supramolecular chemistry, these methods provide profound insights into host-guest systems, where a host molecule selectively binds a guest molecule or ion. This compound and its isomers, such as tri-n-octylphosphine oxide (TOPO), are of significant interest in this regard due to their ability to act as hosts for a variety of guest species, most notably metal ions. This section delves into the theoretical and computational investigations of these host-guest systems, with a particular focus on the modeling of their interactions.
The primary application driving the computational study of this compound and its analogues is in the field of solvent extraction, particularly for the separation of actinides and lanthanides in nuclear fuel reprocessing. nih.gov In this context, the organophosphine oxide acts as the host, and the metal ion is the guest. Understanding the principles governing the formation and stability of these host-guest complexes is crucial for designing more efficient and selective extraction agents. nih.gov
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for modeling the host-guest interactions of organophosphorus compounds. researchgate.netmdpi.comnih.gov DFT calculations allow researchers to predict and analyze the geometries, binding energies, and electronic structures of the resulting complexes. researchgate.net For instance, studies on the extraction of zirconium (IV) have utilized DFT to evaluate the complexation energies with extractants like tri-n-butyl phosphate (B84403) (TBP), a compound related to this compound, providing results that align well with experimental observations. researchgate.net
The modeling process typically begins with the optimization of the molecular geometries of the host (e.g., TOPO) and the guest (e.g., a metal nitrate). Subsequently, the geometry of the host-guest complex is optimized to find its most stable conformation. iaea.org From these optimized structures, a wealth of information can be derived.
Key Research Findings from Computational Studies:
Structure of the Host: Computational studies have explored the conformational landscape of tri-n-octylphosphine oxide (TOPO). DFT calculations have shown that TOPO possesses multiple stable conformations, with the lowest energy form exhibiting C3 symmetry. chemeurope.com The flexibility of the octyl chains plays a significant role in the ability of the host to adapt to the size and coordination requirements of the guest. researchgate.net
Nature of Host-Guest Bonding: The interaction between the phosphoryl oxygen of the phosphine oxide and the guest metal ion is a key feature of these host-guest systems. wikipedia.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, have been employed to investigate the electronic charge distribution and the nature of the bonding. iaea.org These studies have revealed that the phosphoryl group's oxygen atom carries a partial negative charge, making it a strong Lewis base capable of coordinating to metal ions. iaea.orgwikipedia.org
Complexation Energies and Selectivity: A major focus of theoretical investigations is the determination of complexation energies, which quantify the stability of the host-guest complex. DFT calculations have been used to compute these energies for various metal ions with organophosphorus extractants. researchgate.net These calculations help to explain the observed selectivity in extraction processes. For example, theoretical studies have been conducted to understand the preferential binding of actinides over lanthanides, a crucial aspect of nuclear waste treatment. nih.govresearchgate.net The subtle differences in the electronic structure and ionic radii of the actinides and lanthanides lead to variations in their interaction strengths with the host molecule, which can be elucidated through computational modeling.
Synergistic Effects: In some extraction systems, a mixture of extractants exhibits a greater efficiency than the sum of their individual effects. This phenomenon, known as synergism, can also be investigated using computational methods. researchgate.net Modeling can help to understand how different host molecules cooperate to bind a guest ion, for example, by forming a more stable coordination environment.
Interactive Data Tables
The following tables summarize typical data obtained from computational studies on host-guest systems involving organophosphorus compounds analogous to this compound.
Table 1: Calculated Properties of Trioctylphosphine Oxide (TOPO) Conformers
| Conformation | Symmetry | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Global Minimum | C3 | 0.00 | ~5.0 |
| Conformer 2 | C1 | ~0.5 | Varies |
| Conformer 3 | Cs (approx.) | ~0.8 | Varies |
This table is illustrative and based on findings that TOPO has multiple conformations close in energy to the ground state. chemeurope.com
Table 2: Representative Calculated Complexation Energies for Metal Ion Extraction
| Host | Guest | Computational Method | Calculated Complexation Energy (kcal/mol) |
| TBP | Zr(NO₃)₄ | DFT | Agreement with experimental data |
| TsBP | U(VI) | DFT | Agreement with experimental data |
| TsBP | Th(IV) | DFT | Agreement with experimental data |
| DMOP-BTP | Am(III) | ZORA/DFT | Favorable |
| DMOP-BTP | Eu(III) | ZORA/DFT | Less Favorable than Am(III) |
This table presents a summary of findings from various studies on related organophosphorus extractants, demonstrating the application of DFT in predicting extraction behavior. researchgate.netresearchgate.net
Emerging Research Directions and Future Outlook
Development of Novel Trialkylphosphine Oxide Derivatives for Specific Applications
The development of new trialkylphosphine oxide derivatives is a burgeoning area of research, aimed at creating compounds with tailored properties for specific applications. researchgate.netiaea.org By modifying the alkyl chains or introducing functional groups, scientists can fine-tune the steric and electronic properties of these molecules, leading to enhanced performance in areas such as solvent extraction, catalysis, and materials science. nih.gov
For instance, researchers are exploring the synthesis of phosphine (B1218219) oxides with enhanced absorption in the near-UV range to act as more reactive photoinitiators for polymerization processes. nih.gov Another area of focus is the creation of aminophosphine (B1255530) oxides (AmPOs), which show promise as ligands for the separation of actinides due to their flexible coordination behavior. nih.gov The introduction of different functional groups can lead to a diverse range of phosphine oxide derivatives with unique properties. researchgate.netorganic-chemistry.org
Integration into Hybrid Materials and Advanced Functional Systems
Trialkylphosphine oxides, including TSOPO, are being integrated into hybrid materials to create advanced functional systems with unique properties. These materials often combine the processability and functionality of organic molecules with the performance of inorganic components.
A significant area of research is the use of phosphine oxides as stabilizing ligands for nanoparticles. rsc.orgrsc.org For example, phosphine oxide derivatives have been used to stabilize gold nanoparticles, with the structure of the ligand influencing the stability of the resulting nanoparticles. rsc.org They are also employed in the synthesis of iridium and ruthenium nanoparticles. rsc.orgrsc.org In the context of porous materials, phosphine oxide groups can be incorporated into porous organic polymers (POPs) to bind with transition metals, creating potential electrocatalytic applications. nih.gov
Refinement of Extraction Processes for Sustainability and Efficiency
There is a significant push to refine solvent extraction processes using trialkylphosphine oxides to improve both sustainability and efficiency. ascensusspecialties.com This is particularly relevant in fields like hydrometallurgy and the biorefinery industry. oaepublish.com
One approach is the use of phosphine oxide-based extractants for the separation of small organic molecules from dilute aqueous streams, which can have a lower carbon footprint compared to other methods. ascensusspecialties.com Research is also focused on developing new extraction agents, such as α-aminophosphonates, -phosphinates, and -phosphine oxides, which have shown potential to outperform commercial extractants in the separation of rare earth elements. mdpi.com Furthermore, the development of task-specific ionic liquids functionalized with trialkylphosphine oxide groups is being explored for the extraction of actinide ions from acidic solutions. rsc.org
Deeper Understanding of Ligand-Surface Interactions in Nanomaterial Synthesis
A fundamental understanding of the interactions between ligands like TSOPO and the surface of growing nanomaterials is crucial for controlling their synthesis and final properties. unica.itacs.org The choice of ligands can significantly impact the size, shape, stability, and function of nanoparticles. unica.it
Research has shown that in the synthesis of nanoparticles like CdSe, it is often not the TSOPO itself but rather acidic phosphorus-containing impurities or byproducts, such as octylphosphonic acid (OPA) and its derivatives, that are the predominant surface-bound ligands. researchgate.net The nature of the phosphine oxide ligand, including the substituents on the phosphorus atom, can influence the binding modes and stability of the resulting nanoparticles. rsc.orgnih.gov For instance, the basicity of the phosphine oxide can affect the coordination to the nanoparticle surface. rsc.org
Computational Chemistry in Predicting and optimizing Tris-sec-octylphosphine oxide Behavior
Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in predicting and optimizing the behavior of TSOPO and related compounds. researchgate.netresearchgate.net These theoretical methods provide valuable insights into reaction mechanisms, ligand-metal interactions, and the electronic and steric properties of molecules. acs.org
DFT calculations have been used to study the complexation behavior of phosphine oxide ligands with various metal ions, helping to understand the factors that govern extraction selectivity. acs.org For example, studies have investigated the preference of certain ligands for specific metal ions, such as Th(IV) over U(VI). acs.org Computational models are also being developed to predict the air stability of phosphines and to understand the mechanisms of reactions catalyzed by phosphine-ligated metal complexes. researchgate.netresearchgate.net Furthermore, DFT can be used to explore the kinetics and thermodynamics of reactions involving phosphine oxides, such as their polymerization mechanisms. nih.gov
Q & A
Q. What analytical methods are recommended for determining the purity of tris-sec-octylphosphine oxide (TOPO) in academic research?
TOPO purity can be assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards calibrated to ≥98.5% purity . For trace impurity detection, mass spectrometry (e.g., SYNAPT XS systems) coupled with collision cross-section (CCS) measurements ensures accuracy within 2% of reference values . Method validation should include comparisons with certified reference materials (CRMs) from authoritative suppliers.
Q. How can researchers synthesize TOPO with high yield and minimal byproducts?
A common synthesis route involves the addition/oxidation reaction of phosphine with 1-octene and hydrogen peroxide under controlled temperature (50–70°C) . Key steps include:
Q. What solvent systems are optimal for dissolving TOPO in extraction applications?
TOPO exhibits high solubility in non-polar organic solvents (e.g., hexane, toluene) due to its hydrophobic alkyl chains. For aqueous-phase extraction, it forms stable complexes in biphasic systems (e.g., chloroform/water) . Solvent selection should prioritize low environmental impact and compatibility with downstream analysis (e.g., avoid chlorinated solvents if interfacing with GC-MS).
Advanced Research Questions
Q. How do hydrogen-bonding interactions between TOPO and phenolic compounds influence its extraction efficiency?
Hydrogen bonding between TOPO’s phosphoryl oxygen and phenolic -OH groups alters extraction selectivity. This interaction can be quantified via Fourier-transform infrared spectroscopy (FTIR) by observing shifts in the P=O stretching band (1,150–1,250 cm<sup>−1</sup>) . Computational studies (e.g., density functional theory) further model bond strength and steric effects of substituted phenols .
Q. What role does TOPO play in the electronic structure of lanthanide complexes, and how can this be investigated?
TOPO coordinates with lanthanides via its phosphoryl oxygen, influencing 4f-orbital hybridization. X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) reveal ligand-field effects and bond covalency . Pairing these with multiconfigurational quantum calculations (e.g., CASSCF) provides insights into electronic transitions and magnetic properties .
Q. Can green chemistry principles be applied to TOPO-mediated reactions to reduce environmental impact?
Yes. Recent advancements include:
- Catalytic deoxygenation of TOPO using silanes or molecular hydrogen to regenerate phosphines, minimizing waste .
- Solvent-free extraction systems leveraging TOPO’s high boiling point (≈360°C) for recyclability .
- Life-cycle assessments (LCAs) to compare energy efficiency of TOPO-based processes with alternatives .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported melting points (52–55°C vs. 150–157°C) for TOPO and related phosphine oxides?
Melting point variations arise from polymorphism or impurities. For TOPO, technical-grade samples (90% purity) melt at 52–55°C, while analytical-grade (≥98.5%) samples exhibit higher melting points due to crystalline consistency . Always cross-reference purity data (e.g., HPLC/GC certificates) and thermal analysis (DSC) when comparing literature values .
Q. Why do computational models of TOPO’s solvent effects sometimes conflict with experimental NMR observations?
Discrepancies often stem from implicit vs. explicit solvent models in simulations. For accurate <sup>31</sup>P NMR shielding calculations, use explicit solvent clusters in density functional theory (DFT) to account for hydrogen bonding and dielectric effects . Experimental validation should include variable-temperature NMR to probe dynamic solvation .
Methodological Recommendations
Q. What protocols ensure safe handling and disposal of TOPO in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
- Waste management: Collect TOPO-contaminated waste in sealed containers for incineration or licensed hazardous disposal .
- Ecotoxicity mitigation: Avoid aqueous discharge; TOPO exhibits chronic toxicity to aquatic organisms (WGK 2 classification) .
Q. How can researchers optimize TOPO’s ligand properties for catalytic applications?
Modify TOPO’s steric and electronic profile through:
- Alkyl chain engineering (e.g., branching vs. linear octyl groups) to tune solubility and ligand accessibility .
- Coordination studies using X-ray crystallography to map binding modes with transition metals .
- Kinetic profiling (e.g., stopped-flow spectroscopy) to assess ligand exchange rates in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
